molecular formula C25H30N4O5S B11364746 N-[4-(azepan-1-ylsulfonyl)phenyl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B11364746
M. Wt: 498.6 g/mol
InChI Key: NPZAAALZQDHKAV-UHFFFAOYSA-N
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azepane, sulfonyl, phenyl, oxadiazole, and butanamide groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The azepane ring can be introduced via nucleophilic substitution reactions. The final step often involves coupling the sulfonyl and butanamide groups under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis systems. These methods help in maintaining consistent reaction conditions, reducing production time, and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(azepan-1-ylsulfonyl)phenyl]-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
  • N-[4-(azepan-1-ylsulfonyl)phenyl]-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H30N4O5S

Molecular Weight

498.6 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

InChI

InChI=1S/C25H30N4O5S/c1-33-21-13-9-19(10-14-21)25-27-24(34-28-25)8-6-7-23(30)26-20-11-15-22(16-12-20)35(31,32)29-17-4-2-3-5-18-29/h9-16H,2-8,17-18H2,1H3,(H,26,30)

InChI Key

NPZAAALZQDHKAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

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